molecular formula C8H7F3OS B14835302 2-(Methylthio)-5-(trifluoromethyl)phenol

2-(Methylthio)-5-(trifluoromethyl)phenol

Cat. No.: B14835302
M. Wt: 208.20 g/mol
InChI Key: YEKLITMEKSVBMF-UHFFFAOYSA-N
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Description

2-(Methylthio)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the methylthio group onto a phenol ring. One common method is the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This reaction can be promoted by visible light irradiation, forming electron donor-acceptor complexes with arylthiolate anions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure the efficient and safe handling of reagents. The use of photoredox catalysts and controlled reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the trifluoromethyl group.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Methylthio)-5-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5-(trifluoromethyl)phenol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can participate in various chemical reactions, including radical and nucleophilic reactions, while the phenol group can engage in hydrogen bonding and electrophilic aromatic substitution. These interactions can modulate the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    5-(Trifluoromethyl)phenol: Lacks the methylthio group, affecting its reactivity and applications.

    2-(Methylthio)-4-(trifluoromethyl)phenol: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

Uniqueness

2-(Methylthio)-5-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl and methylthio groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

2-methylsulfanyl-5-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7F3OS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,12H,1H3

InChI Key

YEKLITMEKSVBMF-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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